Calcium oxalate monohydrate

Description

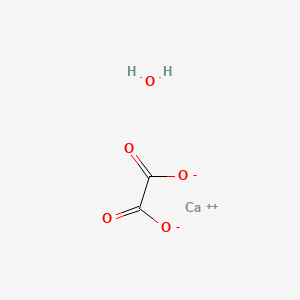

Structure

3D Structure of Parent

Properties

IUPAC Name |

calcium;oxalate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.Ca.H2O/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;1H2/q;+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQHWSGSWNOHVHO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2CaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25454-23-3 (Parent), 144-62-7 (Parent) | |

| Record name | Calcium oxalate monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005794285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50973513 | |

| Record name | Calcium ethanedioate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50973513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White hygroscopic powder or lumps; Odorless; [Alfa Aesar MSDS] | |

| Record name | Calcium oxalate monohydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12697 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

118175-19-2, 5794-28-5 | |

| Record name | Calcium, [ethanedioato(2-)-κO1,κO2]-, monohydrate labeled with deuterium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118175-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calcium oxalate monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005794285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium ethanedioate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50973513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium oxalate monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM OXALATE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PP86KK527 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcium oxalate monohydrate can be synthesized by reacting calcium chloride with sodium oxalate in an aqueous solution. The reaction is typically carried out at room temperature, and the resulting precipitate is filtered and dried to obtain pure this compound .

Industrial Production Methods: In industrial settings, this compound is produced by mixing calcium hydroxide with oxalic acid. The reaction is exothermic and results in the formation of this compound, which is then filtered, washed, and dried .

Chemical Reactions Analysis

Thermal Decomposition Pathways of Calcium Oxalate Monohydrate

This compound (CaC₂O₄·H₂O) undergoes a three-step decomposition process when heated, as evidenced by thermogravimetric (TGA) and differential scanning calorimetry (DSC) analyses .

Step 1: Loss of Water of Crystallization

At temperatures between 170°C (at 10 K/min heating rate) and 186°C , this compound loses its water of crystallization to form anhydrous calcium oxalate (CaC₂O₄) . The reaction is:

Theoretical mass loss: 12.33% (measured: ~12.30%) .

Step 2: Decomposition to Calcium Carbonate

Between 400–530°C , anhydrous calcium oxalate decomposes into calcium carbonate (CaCO₃) and carbon monoxide (CO) . The reaction is:

Theoretical mass loss: 19.17% (measured: ~18.90–19.1%) .

Step 3: Calcium Carbonate Decomposition

At 600–810°C , calcium carbonate breaks down into calcium oxide (CaO) and carbon dioxide (CO₂) . The reaction is:

Theoretical mass loss: 30.12% (measured: ~29.93%) .

| Step | Reaction | Theoretical Mass Loss | Measured Mass Loss | % Error |

|---|---|---|---|---|

| 1 | Loss of H₂O | 12.33% | 12.30% | -0.24% |

| 2 | CaC₂O₄ → CaCO₃ + CO | 19.17% | 18.90% | -1.41% |

| 3 | CaCO₃ → CaO + CO₂ | 30.12% | 29.93% | -0.63% |

Key Observations

-

The second step’s measured mass loss is slightly lower than theoretical due to the Boudouard reaction (2CO → CO₂ + C), which deposits carbon residue .

-

Heating rate affects temperature thresholds but not mass loss quantification .

-

Hyphenated TG-IR analysis confirms evolved gases (H₂O, CO, CO₂) at each step .

Kinetic Analysis of Decomposition

Activation Energy Determination

Kinetic studies using DSC and TG reveal activation energies for key transformations :

-

Dehydration (monohydrate → anhydride) : ~81 kJ/mol⁻¹

-

Calcium oxalate decomposition : ~180 kJ/mol⁻¹

The modified multivariate kinetic analysis approach was employed to model these reactions, with the Šesták–Berggren equation used for dehydration kinetics .

Reaction Mechanism Insights

-

Step 2 involves CO release, which undergoes disproportionation (2CO → CO₂ + C) at elevated temperatures, introducing exothermic behavior in DSC profiles .

-

Step 3 is purely endothermic, consistent with carbonate decomposition .

Role of Additives in Reaction Dynamics

While the query focuses on decomposition, citrate’s role in calcium oxalate formation (from result ) provides contextual relevance to biomineralization processes. Citrate stabilizes pre-nucleation ion associates and amorphous precursors, delaying crystallization. This highlights how additives can influence reaction pathways, though the decomposition reactions themselves are unaffected by citrate in the studied systems .

Experimental Methodology Highlights

-

TGA : Enables precise mass loss quantification across steps, validated by theoretical calculations .

-

DSC : Reveals endothermic/exothermic nature of reactions (e.g., Step 2’s mixed profile due to CO disproportionation) .

-

TG-IR Hyphenation : Identifies evolved gases (e.g., CO at ~2100 cm⁻¹, CO₂ at ~2350 cm⁻¹) .

Scientific Research Applications

Medical Applications

1.1 Kidney Stone Formation

Calcium oxalate monohydrate is a major component of kidney stones, which are a common urological condition. The formation of these stones is influenced by various factors, including dietary habits and urinary composition. Studies have shown that hyperoxaluria (excess oxalate in urine) and low urinary pH can promote the development of calcium oxalate stones .

- Case Study: Bladder Stone Extraction

A notable case involved a patient with a giant bladder stone composed of 91% this compound, weighing 950 grams. The patient underwent open cystolithotomy to remove the stone, and post-operative management included dietary modifications to limit oxalate-rich foods, highlighting the importance of dietary management in preventing recurrence .

1.2 Inhibition Strategies

Recent research has focused on enhancing the inhibition of this compound crystallization through the use of natural polyphenols combined with citrate. This combination has been shown to significantly reduce crystal growth and renal deposition of calcium oxalate, suggesting a promising therapeutic strategy for preventing kidney stones .

- Experimental Findings

In vitro and in vivo studies demonstrated that these inhibitor pairs could synergistically reduce crystal-cell interactions and kidney injury, indicating their potential as effective treatments for nephrolithiasis .

Biochemical Applications

2.1 Role in Biochemical Processes

This compound plays a role in various biochemical processes beyond its pathological implications. It is involved in the regulation of calcium levels within biological systems and can influence metabolic pathways related to calcium homeostasis.

- Oxidative Stress Research

Research indicates that calcium oxalate crystals can induce oxidative stress in renal epithelial cells, contributing to cellular injury during nephrolithiasis. This highlights the need for further exploration into antioxidant therapies as a means to mitigate damage associated with stone disease .

Industrial Applications

3.1 Production of Oxalic Acid

This compound is utilized in industrial applications, particularly in the synthesis of oxalic acid and organic oxalates. Its thermal decomposition properties make it suitable for various chemical processes.

- Thermal Decomposition Studies

Studies on the thermal decomposition of COM have revealed its potential use as a precursor for producing oxalic acid, which is widely used in cleaning agents and as a reducing agent in various chemical reactions .

Experimental Insights

4.1 Solubility Studies

Research into the solubility of this compound has provided insights into its behavior under varying conditions of temperature and pH. These studies are crucial for understanding how to manipulate conditions to prevent stone formation or enhance dissolution .

| Parameter | Effect on Solubility |

|---|---|

| Temperature | Higher temperatures generally increase solubility |

| pH | Lower pH levels can enhance precipitation |

Mechanism of Action

The mechanism by which calcium oxalate monohydrate exerts its effects, particularly in the formation of kidney stones, involves its interaction with renal epithelial cells. The compound can adhere to cell surfaces, leading to cell injury and the formation of reactive oxygen species . This interaction is influenced by the size and morphology of the calcium oxalate crystals, with smaller crystals causing more significant damage due to their ability to penetrate cell membranes .

Comparison with Similar Compounds

Thermal and Analytical Characterization

Thermal Decomposition Pathways

- COM : Decomposes in two stages: (1) loss of hydration water at 150–200°C, (2) oxalate breakdown to CaCO₃ at 450–550°C .

- COD : Undergoes dehydration to COM at 40–60°C before further decomposition .

Quantitative Analysis : Simultaneous thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) enable precise quantification of COM/COD mixtures in urinary stones, with detection limits of 5% w/w .

Spectroscopic Differentiation

Biological Activity

Calcium oxalate monohydrate (COM) is a significant compound in various biological contexts, particularly in the formation of kidney stones. This article explores the biological activity of COM, focusing on its mechanisms of crystal formation, interaction with renal cells, and potential therapeutic implications.

Overview of this compound

Calcium oxalate is a salt formed from calcium and oxalic acid, existing primarily in two crystalline forms: this compound (COM) and calcium oxalate dihydrate (COD). COM is the more stable form at physiological conditions and is a major component of kidney stones, accounting for approximately 80% of cases .

Mechanisms of Crystal Formation

The formation of calcium oxalate crystals involves complex biochemical processes influenced by various factors, including urinary composition, pH, and the presence of inhibitors or promoters. Recent studies have employed techniques such as Fourier transform infrared (FTIR) spectroscopy and powder X-ray diffraction (PXRD) to analyze the crystallization process .

Table 1: Factors Influencing Calcium Oxalate Crystallization

Cellular Impact

Research indicates that exposure to COM crystals can induce cellular injury in renal epithelial cells. In vitro studies demonstrated that high concentrations of COM crystals lead to increased oxidative stress and cell death, as evidenced by elevated levels of lactate dehydrogenase (LDH) and reactive oxygen species (ROS) .

- Cellular Response to COM Exposure:

Case Studies

A notable case involved a patient with a giant bladder stone composed primarily of COM. After surgical removal, the patient was advised on dietary modifications to prevent recurrence, highlighting the importance of managing dietary oxalate intake alongside adequate calcium consumption to mitigate stone formation risks .

Therapeutic Implications

Given the detrimental effects of COM on renal cells, research is exploring potential therapeutic agents that could inhibit its crystallization or mitigate its cytotoxicity. For example, polysaccharides derived from Gracilaria lemaneiformis have shown promise in regulating crystal growth and reducing cytotoxic effects on HK-2 cells .

Table 2: Potential Therapeutic Agents Against COM Toxicity

Q & A

Q. What are the standard methods for characterizing the thermal decomposition and structural properties of COM?

COM is often analyzed via thermogravimetric analysis (TGA) to study its three-stage decomposition:

- Stage 1 : Loss of water (100–200°C) yields anhydrous calcium oxalate.

- Stage 2 : Decomposition to calcium carbonate (400–500°C).

- Stage 3 : Formation of calcium oxide (700–800°C) .

Differential thermal analysis (DTA) complements TGA by identifying endothermic/exothermic transitions during decomposition . Structural characterization employs X-ray diffraction (XRD) for crystallinity, SEM for morphology (monoclinic or hexagonal prismatic shapes), and EDX for elemental composition .

Q. How can researchers differentiate COM from calcium oxalate dihydrate (COD) in kidney stone analysis?

- Micro-CT imaging : Quantifies surface morphology via a shape index metric. COM stones (>5 mm) exhibit smoother surfaces compared to COD’s jagged edges .

- Raman chemical imaging (RCI) : Distinguishes COM (characteristic Raman bands at 1,488 cm⁻¹) from COD (1,472 cm⁻¹) and maps spatial distribution of components .

- FTIR spectroscopy : Identifies hydration states via O-H stretching vibrations .

Q. How do oxalate and calcium ion concentrations influence COM crystallization in vitro?

- Supersaturation : Elevated oxalate (≥0.5 mM) and calcium (≥5 mM) ions drive COM nucleation via ionic interaction (Ca²⁺ + C₂O₄²⁻ → COM) .

- Citrate inhibition : Reduces free Ca²⁺ by forming soluble calcium-citrate complexes, lowering supersaturation .

Advanced Research Questions

Q. What molecular mechanisms underlie COM adhesion to renal epithelial cells?

- Cell surface charge : Damaged renal cells (e.g., HK-2) expose phosphatidylserine (PS) and osteopontin (OPN), which bind Ca²⁺ on COM surfaces via electrostatic interactions .

- Inflammatory response : Crystal adhesion triggers oxidative stress, upregulating hyaluronic acid and OPN expression, amplifying COM retention .

- Repair modulation : Tea polysaccharides (TPS) with molecular weights <8 kDa reduce adhesion by shielding cell surface anionic sites .

Q. How do organic modifiers like osteopontin and citrate synergistically inhibit COM growth?

- Osteopontin (OPN) : Binds COM (100) faces via aspartic acid residues, pinning step advancement and altering crystal habit .

- Citrate : Competes with oxalate for Ca²⁺ binding, reducing supersaturation. Combined with OPN, it amplifies growth inhibition by 40% .

- Additive effects : Molecular dynamics simulations suggest dual modifiers disrupt both nucleation and aggregation pathways .

Q. What are the limitations of in vitro COM crystallization models compared to in vivo systems?

- Urinary complexity : In vitro models lack urinary macromolecules (e.g., Tamm-Horsfall protein) that modulate aggregation .

- Flow dynamics : Static in vitro conditions fail to replicate shear stress in renal tubules, affecting crystal retention .

- Organic matrix : Pathological stones contain proteins (e.g., lysozyme) that promote COM growth, a feature absent in synthetic systems .

Q. How can researchers design experiments to evaluate trace metal incorporation into COM crystals?

Q. What quantitative metrics improve the accuracy of kidney stone compositional analysis?

- Multi-modal imaging : Pair micro-CT (morphology) with FTIR/Raman (chemistry) to resolve mixed COM/COD stones .

- Standardized scoring : Laboratories must report hydration states (e.g., "COM" vs. "calcium oxalate") to meet quality thresholds (>75% accuracy) .

Methodological Guidance

- Inhibition assays : Use flow cytometry with FITC-labeled COM to quantify adhesion to HK-2 cells pre-treated with TPS .

- Crystallization kinetics : Apply non-isothermal kinetics models to TGA data for activation energy calculations during dehydration .

- In vivo modeling : Induce hyperoxaluria in rats via ethylene glycol to study COM retention and tubular damage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.